molecular formula C8H18NO4P B3820633 3-{[(Diethylamino)methyl](hydroxy)phosphoryl}propanoic acid

3-{[(Diethylamino)methyl](hydroxy)phosphoryl}propanoic acid

Cat. No.: B3820633
M. Wt: 223.21 g/mol
InChI Key: NWVZSTDWHGITHV-UHFFFAOYSA-N
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Description

3-{(Diethylamino)methylphosphoryl}propanoic acid is a chemical compound with the molecular formula C8H18NO4P. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a diethylamino group, a hydroxyl group, and a phosphoryl group attached to a propanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Diethylamino)methylphosphoryl}propanoic acid typically involves the reaction of diethylamine with a phosphorylating agent, followed by the addition of a propanoic acid derivative. The reaction conditions often include the use of solvents such as methanol or ethanol and may require the presence of a catalyst to facilitate the reaction. The reaction is usually carried out at controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of 3-{(Diethylamino)methylphosphoryl}propanoic acid may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{(Diethylamino)methylphosphoryl}propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine derivative.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce phosphine derivatives.

Scientific Research Applications

3-{(Diethylamino)methylphosphoryl}propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 3-{(Diethylamino)methylphosphoryl}propanoic acid involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with enzymes and receptors, while the phosphoryl group can participate in phosphorylation reactions, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxyphenylphosphinyl-propanoic acid: Similar in structure but with a phenyl group instead of a diethylamino group.

    Aminomethylphosphonic acid: Contains an aminomethyl group and is a known metabolite of glyphosate.

    Glufosinate: A broad-spectrum herbicide with a similar phosphoryl group.

Uniqueness

3-{(Diethylamino)methylphosphoryl}propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[diethylaminomethyl(hydroxy)phosphoryl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18NO4P/c1-3-9(4-2)7-14(12,13)6-5-8(10)11/h3-7H2,1-2H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVZSTDWHGITHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CP(=O)(CCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18NO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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